Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
Description
Ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 7-position and an ethyl ester group at the 3-position. These derivatives are of significant interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of fluorine-containing groups, which often improve pharmacokinetic profiles and target binding .
Properties
Molecular Formula |
C13H10F3NO3 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-5-8-3-4-10(20-13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 |
InChI Key |
JHKRGZVQRAQMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization and Quinoline Core Formation
The quinoline ring system is commonly constructed through the cyclization of appropriate precursors under acidic or thermal conditions. For example, malonate derivatives can be heated in high-boiling solvents such as diphenylether under inert atmosphere to induce cyclization, yielding quinoline-3-carboxylate intermediates with high yield (up to 89%).
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Cyclization | Malonate derivatives in diphenylether, 235 °C, 1 h, argon atmosphere | Formation of quinoline-3-carboxylate core | 89 |
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy substituent at the 7-position is introduced either by starting with appropriately substituted precursors or via selective functional group transformations. For example, starting materials such as 2,6-dichloro-3-trifluoromethylpyridine can be used to build the quinoline ring with trifluoromethoxy substitution.
Esterification at the 3-Position
Esterification to form the ethyl carboxylate moiety at position 3 is typically achieved by reaction of the corresponding carboxylic acid or acid derivatives with ethanol under acidic or catalytic conditions. In some cases, ethoxymethylenemalonate derivatives serve as intermediates that upon cyclization yield the ethyl ester directly.
Representative Synthetic Route (Literature-Based)
A reported synthetic route for related quinoline derivatives involves:
- Starting Material: 3-Aminobenzotrifluoride or analogues bearing trifluoromethoxy substituents.
- Condensation: Reaction with diethyl ethoxymethylenemalonate at elevated temperature (~125 °C) for 1 hour to form ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate analogues.
- Cyclization and Functionalization: Thermal treatment in diphenylether at 235 °C under inert atmosphere to induce cyclization and formation of the quinoline core.
- Purification: Crystallization or column chromatography to isolate the pure this compound.
Reaction Conditions and Optimization
- Temperature: Cyclization typically requires high temperatures (125–235 °C).
- Atmosphere: Inert atmosphere (argon or nitrogen) is preferred to prevent oxidation.
- Solvents: Diphenylether or other high-boiling solvents are used for thermal cyclization.
- Catalysts: Acidic catalysts or palladium-based catalysts may be employed in functionalization steps, especially in borylation or Suzuki coupling reactions for further derivatization.
Summary Table of Preparation Parameters
Additional Notes on Related Transformations
- This compound can be hydrolyzed to the corresponding carboxylic acid or further functionalized on the quinoline ring.
- Palladium-catalyzed borylation and Suzuki coupling reactions have been explored on related quinoline esters, indicating versatility in downstream modifications.
- The trifluoromethoxy group affects biological activity and chemical reactivity, making selective introduction and retention during synthesis critical.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates:
Reaction Conditions :
-
Reagents : 10% NaOH (aqueous)
-
Temperature : Reflux (100°C)
-
Time : 2 hours
-
Product : 7-(Trifluoromethoxy)quinoline-3-carboxylic acid
Mechanism : Base-mediated saponification cleaves the ester bond, followed by acidification to precipitate the carboxylic acid .
| Substrate | Product | Yield | Source |
|---|---|---|---|
| Ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate | 7-(Trifluoromethoxy)quinoline-3-carboxylic acid | 78% |
C-4 Borylation
Palladium-catalyzed borylation enables functionalization at the quinoline’s 4-position, provided a halogen (e.g., Cl) is present. This reaction is pivotal for Suzuki-Miyaura cross-couplings:
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)
-
Reagent : Bis(pinacolato)diboron (B₂(pin)₂)
-
Base : KOAc
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C
-
Time : 16 hours
Product : Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethoxy)quinoline-3-carboxylate
| Substrate | Product (Boronate Ester) | Yield | Source |
|---|---|---|---|
| Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | Ethyl 4-borylated-7-(trifluoromethoxy)quinoline-3-carboxylate | 75% |
Suzuki-Miyaura Cross-Coupling
The boronate ester intermediate reacts with aryl halides to form biaryl derivatives, enabling late-stage diversification:
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Base : K₂CO₃
-
Solvent : 1,4-Dioxane/H₂O (19:1)
-
Temperature : 80°C
-
Time : 12 hours
Example : Coupling with 4-cyanophenylboronic acid yields ethyl 4-(4-cyanophenyl)-7-(trifluoromethoxy)quinoline-3-carboxylate .
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring directs electrophiles to the 5- and 8-positions. Nitration and sulfonation are feasible but require harsh conditions:
Nitration :
-
Reagents : HNO₃/H₂SO₄ (mixed acid)
-
Temperature : 0–5°C
-
Product : 5-Nitro-7-(trifluoromethoxy)quinoline-3-carboxylate
Sulfonation :
-
Reagents : SO₃/H₂SO₄
-
Product : 8-Sulfo-7-(trifluoromethoxy)quinoline-3-carboxylate
Reduction of the Ester Group
The ethyl ester can be reduced to a primary alcohol, though this is less common due to the stability of the trifluoromethoxy group:
Reaction Conditions :
-
Reagent : LiAlH₄ (excess)
-
Solvent : Dry THF
-
Temperature : 0°C → RT
-
Product : 3-(Hydroxymethyl)-7-(trifluoromethoxy)quinoline
Decarboxylation
Under high-temperature conditions, the carboxylic acid derivative undergoes decarboxylation:
Reaction Conditions :
-
Solvent : Anisole
-
Temperature : 153°C
-
Time : 4 hours
-
Product : 7-(Trifluoromethoxy)quinoline
Key Reaction Trends
-
Electronic Effects : The trifluoromethoxy group (-OCF₃) deactivates the ring, favoring meta/para substitution in electrophilic reactions .
-
Steric Effects : The ester group at C-3 directs reactions to the less hindered C-4 position .
-
Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are optimal for cross-couplings .
Experimental protocols for these reactions are derived from analogous quinoline derivatives, as direct data on this compound remains limited in public literature . Further studies are required to optimize yields and explore novel reactivities.
Scientific Research Applications
Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific enzymes or receptors. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate with quinoline-3-carboxylate derivatives bearing substituents at the 4-, 6-, 7-, or 8-positions. Key differences in synthesis, bioactivity, and physicochemical properties are highlighted.
Substituent Position and Electronic Effects
- Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-18-6): The trifluoromethyl (-CF₃) group at position 7 enhances metabolic stability and membrane permeability.
- Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6): Substitution at both 4- and 7-positions introduces steric and electronic effects, influencing reactivity in nucleophilic aromatic substitution reactions. This derivative is critical in synthesizing tricyclic fluoroquinolones with antibacterial activity .
- Ethyl 8-(trifluoromethoxy)quinoline-3-carboxylate (CAS 1000339-99-0): The trifluoromethoxy group at position 8 may alter π-stacking interactions in crystal packing, as seen in related compounds with C–H···O and C–H···Cl interactions .
Physicochemical Properties
- Solubility and Stability : The trifluoromethoxy group increases lipophilicity (logP) compared to hydroxyl or methoxy substituents, improving blood-brain barrier penetration in CNS-targeting agents .
- Crystallography: Derivatives like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit intermolecular C–H···O and C–H···Cl interactions, stabilizing crystal lattices .
Q & A
Q. What are the established synthetic routes for quinoline-3-carboxylate derivatives, and how do reaction conditions influence regioselectivity?
Quinoline-3-carboxylates are typically synthesized via cyclocondensation, Gould-Jacobs reactions, or Rh(II)-catalyzed cyclopropanation-ring expansion reactions. For example:
- Rh(II)-catalyzed reactions between indoles and halodiazoacetates (e.g., ethyl bromodiazoacetate) yield ethyl quinoline-3-carboxylates under mild conditions with high regioselectivity .
- Gould-Jacobs reactions involve annulation of pyridine moieties onto aminoquinoxalines but may require high temperatures and generate polymeric byproducts .
Regioselectivity is influenced by catalysts (e.g., Rh₂(esp)₂), base additives (e.g., Cs₂CO₃), and temperature. For instance, Sharpless "click" conditions enable selective triazole formation in N-propargylated intermediates .
Q. What analytical techniques are critical for characterizing quinoline-3-carboxylate derivatives?
- X-ray crystallography : Resolves spatial arrangements, such as intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) .
- NMR spectroscopy : Identifies substitution patterns (e.g., distinguishing 1H NMR signals for ethyl ester groups at δ ~4.3 ppm) .
- Mass spectrometry (MS) and IR spectroscopy : Confirm molecular weights and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How are preliminary biological activities assessed for quinoline-3-carboxylates?
- Antimicrobial screening : Derivatives like N-triazolo methyl-substituted fluoroquinolones are tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion or microdilution assays .
- Cytotoxicity assays : MTT or SRB protocols evaluate activity against cancer cell lines (e.g., MCF-7, HePG2). Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate showed moderate activity against MCF-7 cells (IC₅₀ ~20 µM) .
Advanced Research Questions
Q. How can regioselectivity challenges in quinoline-3-carboxylate synthesis be systematically addressed?
- By-product analysis : Isolate intermediates (e.g., Compound 4 in ) via column chromatography and characterize them using MS/NMR to identify competing reaction pathways .
- Computational modeling : Predict favored transition states using DFT calculations to optimize catalysts or solvents. For example, Rh(II) catalysts stabilize carbenoid intermediates, reducing side reactions .
Q. What strategies enhance the bioactivity of quinoline-3-carboxylates, and how are structure-activity relationships (SAR) validated?
- Side-chain modifications : Introduce heterocycles (e.g., triazoles, pyrazines) via click chemistry or nucleophilic substitutions. N-Triazolo derivatives in showed improved antimicrobial potency due to enhanced target binding .
- Decarboxylation/functionalization : Heating Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with chloroacetyl chloride yields fused pyrano-quinolines, which exhibit altered cytotoxicity profiles .
- SAR validation : Compare logP, PSA, and steric parameters (from computational tools) with bioassay data to identify critical substituents (e.g., trifluoromethyl groups enhance membrane permeability) .
Q. How should conflicting data on biological activity or synthetic yields be resolved?
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst loading) and biological assay protocols (e.g., cell passage number, incubation time). For example, Rh(II)-catalyzed reactions in achieved higher yields (>70%) than thermal methods (<50%) due to controlled carbenoid formation .
- Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) to identify outliers. Discrepancies in cytotoxicity (e.g., HCT-116 vs. HePG2 in ) may stem from cell line-specific uptake mechanisms .
Safety and Handling
Q. What safety protocols are recommended for handling quinoline-3-carboxylates in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in fume hoods to prevent inhalation of vapors (e.g., ethyl ester intermediates) .
- First aid : Flush eyes with water for 15+ minutes; wash skin with soap/water immediately after exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
